molecular formula C8H10BrClFN B13040106 (R)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine

(R)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine

Cat. No.: B13040106
M. Wt: 254.53 g/mol
InChI Key: GBUWAJMKVUUDDG-NUBCRITNSA-N
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Description

®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine typically involves the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Introduction of a fluorine atom to the phenyl ring.

    Chiral Amine Formation: Formation of the chiral amine group.

Common reagents and conditions for these reactions include:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: Using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Chiral Amine Formation: Using chiral catalysts or starting from chiral precursors.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding imines or oximes.

    Reduction: Reduction of the amine group to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions at the bromine or fluorine positions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Using nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed studies and experimental data.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Bromo-4-fluorophenyl)ethan-1-amine: Similar structure but with the fluorine atom in a different position.

    ®-1-(2-Chloro-6-fluorophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Biological Activity

(R)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine, a chiral amine compound, has garnered attention in pharmacology and medicinal chemistry due to its unique structural features, including the presence of bromine and fluorine atoms on the phenyl ring. This compound's potential biological activities make it a candidate for further research in various therapeutic areas.

The molecular structure and properties of this compound are summarized in the following table:

PropertyValue
Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
IUPAC Name (1R)-1-(2-bromo-6-fluorophenyl)ethanamine
InChI Key CASYPDKXSSJANQ-RXMQYKEDSA-N
Canonical SMILES CC(C1=C(C=C(C=C1)F)Br)N

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including receptors and enzymes. The halogen substituents may enhance binding affinity and specificity, influencing its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, compounds with halogen substitutions on aromatic rings have shown enhanced antibacterial activity against various pathogens.

A comparative analysis of some related compounds revealed that:

  • Compound A : MIC against E. coli = 0.0195 mg/mL
  • Compound B : MIC against B. subtilis = 4.69 µM
  • Compound C : MIC against C. albicans = 16.69 µM

These findings suggest that this compound may exhibit similar or enhanced antimicrobial properties due to its unique halogenated structure.

Antioxidant Activity

The presence of bromine and fluorine in the structure may also confer antioxidant properties. Studies indicate that halogenated compounds can act as effective radical scavengers, with the order of effectiveness being F > Cl > Br > H. This suggests that this compound could potentially demonstrate significant antioxidant activity, warranting further investigation.

Study 1: Antimicrobial Evaluation

A recent study assessed the antimicrobial efficacy of several halogenated ethanamines, including this compound. The study reported:

  • Inhibition Zones : The compound exhibited inhibition zones ranging from 18 mm to 24 mm against various bacterial strains.

This suggests a promising application for this compound in treating infections caused by resistant bacterial strains.

Study 2: Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to key bacterial enzymes such as DNA gyrase and dihydrofolate reductase. The results indicated favorable interactions that could lead to effective inhibition of bacterial growth.

Properties

Molecular Formula

C8H10BrClFN

Molecular Weight

254.53 g/mol

IUPAC Name

(1R)-1-(2-bromo-6-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9BrFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1

InChI Key

GBUWAJMKVUUDDG-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC=C1Br)F)N.Cl

Canonical SMILES

CC(C1=C(C=CC=C1Br)F)N.Cl

Origin of Product

United States

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